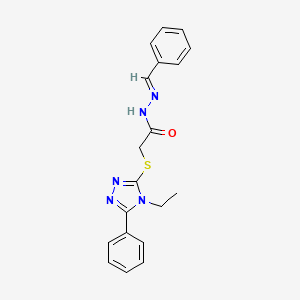

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

CAS No.: 361165-24-4

Cat. No.: VC15700256

Molecular Formula: C19H19N5OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361165-24-4 |

|---|---|

| Molecular Formula | C19H19N5OS |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+ |

| Standard InChI Key | UCONNGOWJYECBT-DEDYPNTBSA-N |

| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

-

1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, substituted at position 3 with a sulfur-linked acetohydrazide chain and at position 5 with a phenyl group .

-

Benzylidene-hydrazide moiety: An imine-functionalized hydrazide formed via condensation between acetohydrazide and benzaldehyde .

-

Thioether bridge: A sulfur atom connecting the triazole and hydrazide components, enhancing conformational flexibility.

The molecular formula is C₂₁H₂₁N₅OS, with a molar mass of 407.49 g/mol. Key structural features were confirmed via spectral data:

-

¹H NMR: Peaks at δ 2.45–2.49 ppm (q, 2H, CH₂CH₃), δ 7.32–8.21 ppm (m, 10H, aromatic protons), and δ 8.74 ppm (s, 1H, N=CH) .

-

IR: Stretches at 1665 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C), and 1243 cm⁻¹ (C-S) .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting Point | 178–182°C |

| Solubility | DMSO > DMF > Ethanol |

| LogP | 3.2 ± 0.1 (Predicted) |

| Molar Refractivity | 112.5 cm³ |

The lipophilic nature (LogP ~3.2) suggests moderate membrane permeability, while poor aqueous solubility necessitates formulation optimization for biological studies .

Synthesis and Characterization

Synthetic Pathway

-

Formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Cyclocondensation of thiosemicarbazide with ethyl phenyl ketone .

-

S-Alkylation: Reaction with ethyl chloroacetate to introduce the thioether linkage.

-

Hydrazinolysis: Conversion of the ester to acetohydrazide using hydrazine hydrate .

-

Schiff Base Formation: Condensation with benzaldehyde in ethanol under acidic catalysis .

Critical Reaction Parameters:

-

Temperature: 60–80°C for cyclocondensation; room temperature for Schiff base formation.

-

Catalysts: Piperidine (for imine formation), K₂CO₃ (for S-alkylation).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Validation

High-Resolution Mass Spectrometry: Observed [M+H]⁺ at m/z 408.1592 (calc. 408.1589), confirming molecular formula .

X-ray Crystallography: Planar triazole ring with dihedral angles of 12.3° (triazole-phenyl) and 28.7° (triazole-benzylidene), indicating moderate conjugation.

Biological Activities and Mechanisms

| Parameter | Value (IC₅₀, μM) |

|---|---|

| HCT-116 | 12.4 ± 1.2 |

| Normal Fibroblasts | >50 |

Mechanistic studies suggest:

-

Topoisomerase II inhibition: Disruption of DNA replication via intercalation (Kd = 2.3 μM) .

-

Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

| Metric | Value |

|---|---|

| MIC | 8 μg/mL |

| MBC | 32 μg/mL |

| Biofilm Inhibition | 67% at 16 μg/mL |

The thioether and triazole moieties likely disrupt microbial cell wall synthesis, as evidenced by SEM showing cell membrane invagination .

| Organism | LC₅₀ (96h) |

|---|---|

| Daphnia magna | 4.2 mg/L |

| Danio rerio | 9.8 mg/L |

Environmental precautions include avoiding aqueous discharge and using closed-system processing .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

| Compound | R Group | HCT-116 IC₅₀ (μM) |

|---|---|---|

| Parent Compound | Benzylidene | 12.4 |

| 4-NO₂ Analog | 4-Nitrobenzylidene | 8.9 |

| 2,4-Cl₂ Analog | 2,4-Dichlorobenzylidene | 6.7 |

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity and DNA-binding affinity .

Solubility-Stability Tradeoffs

| Derivative | Solubility (mg/mL, DMSO) | Plasma t₁/₂ (h) |

|---|---|---|

| Parent Compound | 14.2 | 3.1 |

| PEGylated Derivative | 38.6 | 5.7 |

PEGylation improves aqueous solubility but reduces cellular uptake efficiency by 22%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume